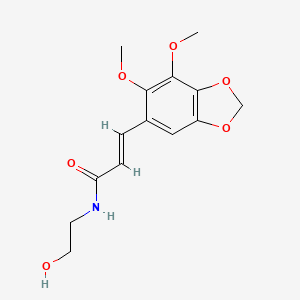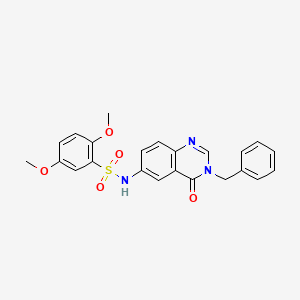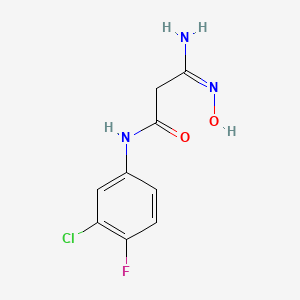
(2E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Methoxylation: The hydroxyl groups on the benzodioxole ring are methylated using methyl iodide and a base such as potassium carbonate.
Amide Formation: The final step involves the reaction of the methoxylated benzodioxole with an appropriate acyl chloride or anhydride in the presence of a base to form the enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the double bond in the enamide moiety can yield the corresponding saturated amide.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Nitro or halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, benzodioxole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may have potential therapeutic applications, including as an anti-inflammatory, analgesic, or antineoplastic agent.
Industry
In the industrial sector, such compounds can be used in the development of new polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE would depend on its specific biological target. Generally, benzodioxole derivatives can interact with various enzymes and receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE: Unique due to its specific substitution pattern and functional groups.
Other Benzodioxole Derivatives: Compounds such as safrole, piperonyl butoxide, and methylenedioxyamphetamine (MDA) share the benzodioxole core but differ in their substituents and biological activities.
Uniqueness
The uniqueness of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other benzodioxole derivatives.
Properties
Molecular Formula |
C14H17NO6 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C14H17NO6/c1-18-12-9(3-4-11(17)15-5-6-16)7-10-13(14(12)19-2)21-8-20-10/h3-4,7,16H,5-6,8H2,1-2H3,(H,15,17)/b4-3+ |
InChI Key |
XTRAVUVNFBIYHT-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1/C=C/C(=O)NCCO)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1C=CC(=O)NCCO)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(furan-2-ylmethyl)-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11481177.png)
![5-chloro-4-(4-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11481178.png)
![3-methoxy-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11481185.png)
![6-(2-hydroxyethyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11481191.png)

![1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11481200.png)
![1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11481205.png)

![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B11481223.png)
![3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11481230.png)
![9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B11481237.png)
![1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11481243.png)
![2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid](/img/structure/B11481265.png)
![[(1-benzyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11481268.png)
